molecular formula C8H14Cl2 B14500741 1,1-Dichloro-2,2-dimethylcyclohexane CAS No. 63053-81-6

1,1-Dichloro-2,2-dimethylcyclohexane

Cat. No.: B14500741
CAS No.: 63053-81-6
M. Wt: 181.10 g/mol
InChI Key: ZPTFMZKMHBAWOC-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-dimethylcyclohexane is a disubstituted cyclohexane compound with two chlorine atoms and two methyl groups attached to the same carbon atom in the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,2-dimethylcyclohexane typically involves the chlorination of 2,2-dimethylcyclohexanol or 2,2-dimethylcyclohexanone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane by removing the chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of 2,2-dimethylcyclohexanone or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include 1,1-dimethyl-2-substituted cyclohexanes.

    Reduction Reactions: The major product is 2,2-dimethylcyclohexane.

    Oxidation Reactions: Products include 2,2-dimethylcyclohexanone and other oxidized derivatives.

Scientific Research Applications

1,1-Dichloro-2,2-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2,2-dimethylcyclopentane
  • 1,1-Dichloro-2,2-dimethylcycloheptane
  • 1,1-Dichloro-2,2-dimethylcyclooctane

Uniqueness

1,1-Dichloro-2,2-dimethylcyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

63053-81-6

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,1-dichloro-2,2-dimethylcyclohexane

InChI

InChI=1S/C8H14Cl2/c1-7(2)5-3-4-6-8(7,9)10/h3-6H2,1-2H3

InChI Key

ZPTFMZKMHBAWOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(Cl)Cl)C

Origin of Product

United States

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